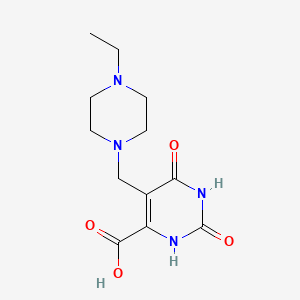

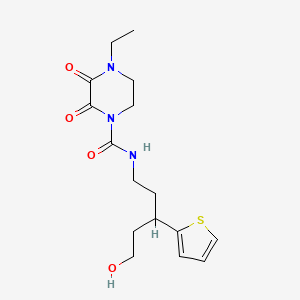

5-((4-Ethylpiperazin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

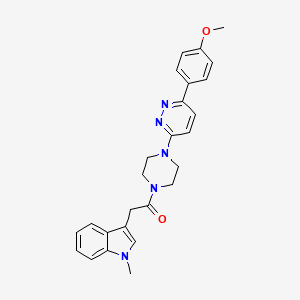

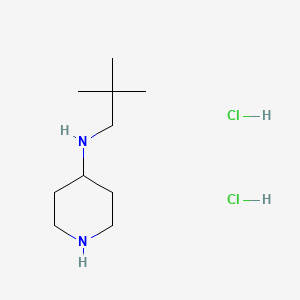

“5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine” is a compound with the molecular formula C12H20N4 . It has an average mass of 220.314 Da and a monoisotopic mass of 220.168793 Da .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives, which could potentially include “5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine”, involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis

The NBO study shows that the LP (1) N16 to π* (C17-N19) has the highest stabilization energy at 53.86 kcal/mol . Electron localization and delocalization areas are confirmed by wavefunction studies .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 362.4±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has a molar refractivity of 66.4±0.3 cm3, a polar surface area of 45 Å2, and a molar volume of 200.0±3.0 cm3 .科学的研究の応用

DNA Interaction and Drug Design

Compounds structurally related to 5-((4-Ethylpiperazin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, such as DNA minor groove binders, have been extensively studied for their ability to interact with DNA. These interactions are critical for rational drug design, offering pathways to develop novel therapeutic agents targeting specific DNA sequences or structures. For instance, minor groove binders like Hoechst 33258 and its analogs show specificity for AT-rich sequences and have applications in fluorescent DNA staining, radioprotection, and as topoisomerase inhibitors (Issar & Kakkar, 2013).

Antidepressant and Anxiolytic Potential

The behavioral pharmacology of certain piperazine derivatives, such as AR-A000002, a selective 5-HT1B antagonist, demonstrates the potential of these compounds in treating anxiety and affective disorders. This research suggests the value of compounds with similar structural features in exploring new treatments for psychiatric conditions (Hudzik et al., 2003).

Anti-inflammatory Activity

Substituted tetrahydropyrimidine derivatives, including those with structural similarities to the compound of interest, have shown potent in vitro anti-inflammatory activity. This indicates the compound's potential utility in designing lead compounds for anti-inflammatory drugs, highlighting the importance of such structures in medicinal chemistry (Gondkar et al., 2013).

DNA Methyltransferase Inhibition

Research into DNA methyltransferase inhibitors, which include nucleoside analogs, sheds light on the role of chemical modifications in epigenetic regulation and cancer therapy. Compounds structurally related to 5-((4-Ethylpiperazin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid could potentially contribute to the development of novel epigenetic modulators with therapeutic applications (Goffin & Eisenhauer, 2002).

Ectoine Biosynthesis in Halotolerant Organisms

The study of ectoine biosynthesis in halotolerant microorganisms emphasizes the importance of biochemical pathways in environmental adaptation and biotechnological applications. Understanding the biosynthetic mechanisms of compounds similar to 5-((4-Ethylpiperazin-1-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid could lead to advances in microbiology and biotechnology (Reshetnikov et al., 2011).

作用機序

While the exact mechanism of action for “5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine” is not known, compounds with similar structures, such as abemaciclib, are known to inhibit cyclin-dependent kinases 4 and 6, which are approved for the treatment of locally advanced or metastatic breast cancer .

特性

IUPAC Name |

5-[(4-ethylpiperazin-1-yl)methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O4/c1-2-15-3-5-16(6-4-15)7-8-9(11(18)19)13-12(20)14-10(8)17/h2-7H2,1H3,(H,18,19)(H2,13,14,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIDYRRTNXYAFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(NC(=O)NC2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-{[(Tert-butoxy)carbonyl]amino}-1,3-thiazol-5-yl)propanoic acid](/img/structure/B2510734.png)

![N-(3-acetamidophenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2510735.png)

![1-(Furan-3-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2510738.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B2510751.png)